molecular formula C17H13NO3 B1454337 4-(4-Methylphenoxy)quinoline-2-carboxylic acid CAS No. 1255147-14-8

4-(4-Methylphenoxy)quinoline-2-carboxylic acid

Cat. No. B1454337
CAS RN: 1255147-14-8
M. Wt: 279.29 g/mol
InChI Key: OSPPRIBFNJOGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenoxy)quinoline-2-carboxylic acid (4-MPQC) is a compound of interest in the scientific research community. It is a quinoline derivative with a unique structure, and its properties have been studied in a variety of fields, such as biochemistry and physiology.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, due to their high electron density from polar substituents like hydroxyl, methoxy, amino, and nitro groups, are effective at forming stable chelating complexes with metallic surfaces. This property makes them excellent corrosion inhibitors, protecting metals against corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural similarities with quinoline, have been investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials, demonstrating their versatility beyond biological activities (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Discovery

Quinoline and its analogs are prominent in medicinal chemistry due to their broad spectrum of biological activities. This includes anticancer, antimicrobial, and anti-inflammatory properties, among others. The therapeutic significance of quinolines has led to the identification of several quinoline derivatives as drugs or drug candidates, underscoring their importance in pharmaceutical research (Hussaini, 2016).

Biologically Active Compounds

The quinoline scaffold is also critical in the synthesis of biologically active compounds. By combining quinoline with other bioactive moieties, researchers can develop potent agents for treating various diseases. This synergistic approach exemplifies the quinoline nucleus's adaptability and potential in drug design (Salahuddin, Datt, Mazumder, Kumar, Singh, Yadav, Shabana, Shahar Yar, & Ahsan, 2023).

properties

IUPAC Name

4-(4-methylphenoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)21-16-10-15(17(19)20)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPRIBFNJOGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.